molecular formula C16H14N2O4 B2998833 N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide CAS No. 952968-85-3

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2998833
CAS No.: 952968-85-3
M. Wt: 298.298
InChI Key: SMYCGUIOMKIVOV-UHFFFAOYSA-N
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Description

“N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide” is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety . Isoxazole rings are commonly found in many commercially available drugs due to their wide spectrum of biological activities and therapeutic potential .


Molecular Structure Analysis

The empirical formula of a similar compound, “([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine”, is C11H12N2O2, and its molecular weight is 204.23 . The structure of isoxazole derivatives can be influenced by various factors, including solvents, flexibility, and the presence/absence of amide–amide interactions .

Scientific Research Applications

Antiprotozoal Agents

Research indicates that derivatives structurally related to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide have been synthesized and evaluated for their potential as antiprotozoal agents. These compounds have shown strong DNA affinities and in vitro activity against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some exhibiting in vivo efficacy in mouse models of trypanosomal infection. This suggests a potential application in developing treatments for diseases such as sleeping sickness and malaria (Ismail et al., 2004).

Cytotoxicity Studies

Derivatives have been synthesized and assessed for their cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. This research provides a foundation for the development of new chemotherapeutic agents based on the structural framework of this compound and its analogs (Hassan et al., 2014).

Antimicrobial Activities

Novel benzodifuranyl and triazines derived from similar compounds have demonstrated significant anti-inflammatory and analgesic properties, as well as inhibitory activities against COX-2 enzymes. These findings suggest the potential for these compounds to serve as bases for developing new anti-inflammatory drugs or analgesics (Abu‐Hashem et al., 2020).

Targeting the Nucleus of Plasmodium falciparum

The diamidine DB75, closely related to the furan carboxamide structure, targets the nucleus of Plasmodium falciparum, indicating its mechanism of action involves interaction with nuclear components to inhibit parasite maturation. This provides insights into how similar compounds could be designed to target the nucleus of pathogens for therapeutic purposes (Purfield et al., 2009).

Anti-Bacterial Activities Against Drug-Resistant Strains

N-(4-bromophenyl)furan-2-carboxamide and its analogs have shown potent in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. This highlights the compound's potential application in addressing the growing issue of antibiotic resistance (Siddiqa et al., 2022).

Safety and Hazards

A similar compound, “([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine”, is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . It’s also classified as a non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Properties

IUPAC Name

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-20-13-5-2-4-11(8-13)15-9-12(18-22-15)10-17-16(19)14-6-3-7-21-14/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYCGUIOMKIVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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